molecular formula C18H17ClFN3O3 B2693702 N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-fluorobenzamide CAS No. 1021062-22-5

N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-fluorobenzamide

Cat. No.: B2693702
CAS No.: 1021062-22-5
M. Wt: 377.8
InChI Key: YHBXKECUAFSCEG-UHFFFAOYSA-N
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Description

N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-fluorobenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a molecular architecture comprising multiple amide linkages and halogenated aryl rings, a structural motif commonly investigated for its potential biological activity and interaction with therapeutic targets . Its design incorporates a 2-chloro-6-fluorobenzamide group, a scaffold prevalent in compounds studied as inhibitors of enzymes like histone deacetylases (HDACs) . The presence of the 4-acetamidobenzamidoethyl chain may influence the compound's bioavailability and target binding affinity, making it a valuable chemical tool for structure-activity relationship (SAR) studies. The primary research applications of this compound are focused on early-stage drug discovery. It is intended for in vitro biochemical assay development and high-throughput screening campaigns to identify and characterize new therapeutic leads. Researchers utilize this complex benzamide to probe the mechanisms of epigenetic regulation and cell signaling pathways. The structural similarity to known pharmacologically active templates suggests potential for investigating oncology and neurology targets, although its specific mechanism of action requires further empirical validation. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-[(4-acetamidobenzoyl)amino]ethyl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O3/c1-11(24)23-13-7-5-12(6-8-13)17(25)21-9-10-22-18(26)16-14(19)3-2-4-15(16)20/h2-8H,9-10H2,1H3,(H,21,25)(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBXKECUAFSCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-fluorobenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the acetamidobenzamido intermediate: This step involves the reaction of 4-acetamidobenzoic acid with ethylenediamine to form N-(2-aminoethyl)-4-acetamidobenzamide.

    Introduction of the chloro and fluoro groups: The intermediate is then reacted with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-fluorobenzamide undergoes various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.

Common Reagents and Conditions

    Substitution reactions: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide and temperatures ranging from room temperature to 100°C.

    Oxidation reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution reactions: Products include N-(2-(4-acetamidobenzamido)ethyl)-2-amino-6-fluorobenzamide and N-(2-(4-acetamidobenzamido)ethyl)-2-thio-6-fluorobenzamide.

    Oxidation reactions: Products include this compound sulfoxide.

    Reduction reactions: Products include N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-fluorobenzylamine.

Scientific Research Applications

N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, including the modulation of signaling pathways and the alteration of cellular processes.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents on Benzamide Linker/Functional Group Biological Activity Key Structural Advantage
Target Compound 2-chloro-6-fluoro Ethyl-4-acetamidobenzamido Potential enzyme modulation Balanced electronegativity/solubility
Compound 1a 2-chloro-6-fluoro Cyano-hydroxybutenamido Screened for unknown activity Polar interaction enhancement
Etobenzanid 2,3-dichloro Ethoxymethoxy Pesticide High lipophilicity
Prostaglandin E2 Analog 4-acetamidobenzamido Phenyl ester PD-L1 upregulation Inflammatory pathway targeting

Research Findings and Implications

  • Linker Stability : The ethyl linker offers greater hydrolytic stability than ester-containing analogues (e.g., prostaglandin E2 analog), suggesting a longer half-life in vivo .
  • Functional Group Synergy : The acetamidobenzamido group may synergize with halogenated aromatic rings to enhance solubility without sacrificing target affinity, a limitation observed in highly lipophilic pesticide derivatives .

Biological Activity

N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-fluorobenzamide is a synthetic compound that has gained attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This compound features a unique structure that includes an acetamidobenzamido moiety, a chloro group, and a fluorobenzamide group, which collectively contribute to its biological activity.

Chemical Structure and Properties

  • IUPAC Name : N-[2-[(4-acetamidobenzoyl)amino]ethyl]-2-chloro-6-fluorobenzamide
  • Molecular Formula : C₁₈H₁₇ClFN₃O₃
  • Molecular Weight : 363.80 g/mol
  • CAS Number : 1021062-22-5

The compound's structure allows it to interact with various biological macromolecules, making it a candidate for further research in drug development.

This compound exhibits its biological activity primarily through enzyme inhibition. The compound binds to specific enzymes, blocking their active sites and preventing substrate interaction. This inhibition can modulate critical signaling pathways within cells, potentially leading to therapeutic effects in diseases such as cancer and inflammatory disorders.

Enzyme Inhibition Studies

Research indicates that this compound may inhibit several key enzymes involved in disease processes:

  • Proteases : Inhibition of proteolytic enzymes can disrupt cancer cell proliferation.
  • Kinases : Targeting kinases involved in signaling pathways can alter cell survival and growth.
  • Phosphatases : Modulating phosphatase activity can influence various cellular functions, including metabolism and apoptosis.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound:

  • Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced the viability of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was attributed to its ability to induce apoptosis through caspase activation.
  • Study 2 : Another investigation focused on the anti-inflammatory properties of the compound, revealing that it effectively inhibited pro-inflammatory cytokine production in vitro. This suggests a potential application in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural VariantsBiological Activity
N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-bromobenzamideBromine instead of FluorineDifferent reactivity; less potent
N-(2-(4-acetamidobenzamido)ethyl)-2-chloro-6-iodobenzamideIodine instead of FluorineAltered pharmacokinetics; potential for increased bioavailability

This comparison highlights how slight modifications in chemical structure can significantly impact biological activity.

Applications in Drug Development

Given its promising biological activity, this compound is being investigated for potential therapeutic applications:

  • Cancer Therapy : Ongoing studies aim to determine its efficacy against various cancer types.
  • Anti-inflammatory Drugs : Research is also focused on its use in managing chronic inflammatory conditions.
  • Enzyme Inhibitors : The compound's ability to inhibit specific enzymes makes it a candidate for developing new pharmacological agents.

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